molecular formula C17H15FN2O3 B12167274 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol

Cat. No.: B12167274
M. Wt: 314.31 g/mol
InChI Key: QPQLOMOZRKPUDY-UHFFFAOYSA-N
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Description

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol is a complex organic compound that features a unique combination of functional groups, including a benzodioxane ring, a pyrazole ring, and a fluorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the benzodioxane ring, followed by the construction of the pyrazole ring and subsequent functionalization to introduce the fluorophenol group.

    Formation of Benzodioxane Ring: The benzodioxane ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Construction of Pyrazole Ring: The pyrazole ring can be formed by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Introduction of Fluorophenol Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It can be used to study the interaction of small molecules with biological targets, aiding in the development of new therapeutic agents.

    Materials Science: The compound’s properties may be exploited in the design of new materials with specific electronic or optical characteristics.

    Biology: It can be used as a probe to study biological processes and pathways, providing insights into cellular mechanisms.

Mechanism of Action

The mechanism of action of 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
  • N-{4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide

Uniqueness

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol is unique due to its combination of a benzodioxane ring, a pyrazole ring, and a fluorophenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15FN2O3

Molecular Weight

314.31 g/mol

IUPAC Name

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol

InChI

InChI=1S/C17H15FN2O3/c18-11-2-3-15(21)12(8-11)14-9-13(19-20-14)10-1-4-16-17(7-10)23-6-5-22-16/h1-4,7-8,13,19,21H,5-6,9H2

InChI Key

QPQLOMOZRKPUDY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3CC(=NN3)C4=C(C=CC(=C4)F)O

Origin of Product

United States

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